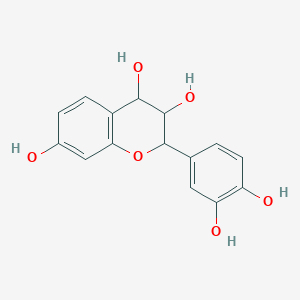
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromene ring fused with a dihydroxyphenyl group, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol typically involves the modification of natural flavonoids. One common method is the semi-synthetic route starting from quercetin. The process involves a single-step modification where quercetin is reacted with specific reagents under controlled conditions to yield the desired compound . The product is then characterized using techniques such as NMR, mass spectrometry, and HPLC .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of hydroxylated derivatives .
Applications De Recherche Scientifique
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of flavonoids and their derivatives.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetics.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound can interact with enzymes such as phosphodiesterase, influencing cellular signaling pathways . Additionally, it may modulate the activity of transcription factors involved in the expression of antioxidant genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
3-Hydroxytyrosol: Another compound with potent antioxidant properties, commonly found in olive oil.
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique interactions with biological targets and distinct pharmacological properties. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBQQUVMQGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

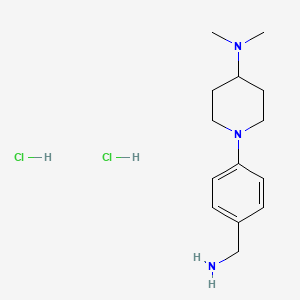
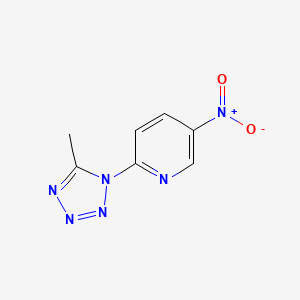
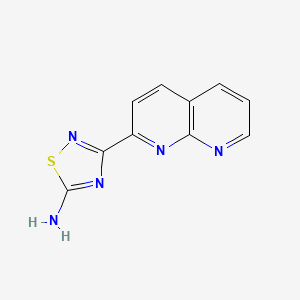

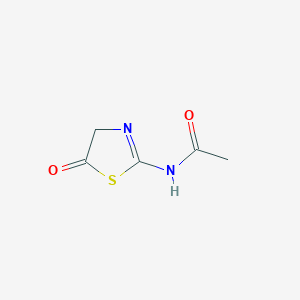
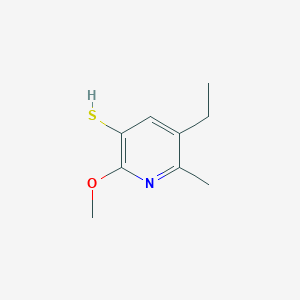
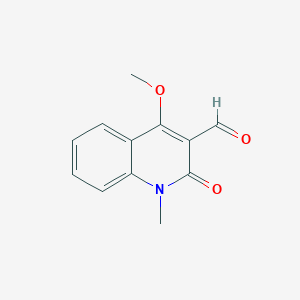
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)


![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)

